molecular formula C12H12BrClN2O5 B1366063 4-{2-[2-(2-Bromo-4-chlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid

4-{2-[2-(2-Bromo-4-chlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid

Cat. No.: B1366063
M. Wt: 379.59 g/mol
InChI Key: BMZUZWCWODGRJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{2-[2-(2-Bromo-4-chlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of bromine, chlorine, and phenoxy groups, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 4-{2-[2-(2-Bromo-4-chlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid involves several steps. One common method includes the reaction of 2-bromo-4-chlorophenol with chloroacetic acid to form 2-(2-bromo-4-chlorophenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to yield the hydrazide derivative. Finally, the hydrazide is condensed with succinic anhydride to produce the target compound .

Chemical Reactions Analysis

4-{2-[2-(2-Bromo-4-chlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

4-{2-[2-(2-Bromo-4-chlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-{2-[2-(2-Bromo-4-chlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid involves its interaction with specific molecular targets. The phenoxy group allows the compound to bind to certain enzymes or receptors, potentially inhibiting their activity. The hydrazide group can form covalent bonds with target proteins, leading to the modulation of biological pathways .

Comparison with Similar Compounds

4-{2-[2-(2-Bromo-4-chlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C12H12BrClN2O5

Molecular Weight

379.59 g/mol

IUPAC Name

4-[2-[2-(2-bromo-4-chlorophenoxy)acetyl]hydrazinyl]-4-oxobutanoic acid

InChI

InChI=1S/C12H12BrClN2O5/c13-8-5-7(14)1-2-9(8)21-6-11(18)16-15-10(17)3-4-12(19)20/h1-2,5H,3-4,6H2,(H,15,17)(H,16,18)(H,19,20)

InChI Key

BMZUZWCWODGRJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)OCC(=O)NNC(=O)CCC(=O)O

Origin of Product

United States

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